molecular formula C11H10ClNO2 B11880257 S-2-Chloro-3-(3-indolyl)propionic acid

S-2-Chloro-3-(3-indolyl)propionic acid

Cat. No.: B11880257
M. Wt: 223.65 g/mol
InChI Key: JBQREOSOAGYMPE-VIFPVBQESA-N
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Description

S-2-Chloro-3-(3-indolyl)propionic acid: is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features a chloro-substituted propionic acid moiety attached to an indole ring, making it a unique and interesting molecule for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-2-Chloro-3-(3-indolyl)propionic acid typically involves the chlorination of 3-(3-indolyl)propionic acid. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: S-2-Chloro-3-(3-indolyl)propionic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: S-2-Chloro-3-(3-indolyl)propionic acid is used as a building block in the synthesis of more complex indole derivatives. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine: The compound’s potential therapeutic applications are being explored in various medical fields. It may serve as a lead compound for the development of new drugs targeting specific diseases .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility makes it a valuable intermediate in various chemical processes .

Mechanism of Action

The mechanism of action of S-2-Chloro-3-(3-indolyl)propionic acid involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Uniqueness: S-2-Chloro-3-(3-indolyl)propionic acid stands out due to its unique combination of a chloro-substituted propionic acid moiety and an indole ring. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications .

Biological Activity

S-2-Chloro-3-(3-indolyl)propionic acid (C₁₁H₈ClNO₂) is a derivative of indole, an aromatic heterocyclic compound known for its diverse biological activities. The compound features a chloro substituent at the second position and an indole moiety at the third position of the propionic acid chain. This unique structure contributes to its potential pharmacological properties, making it a subject of interest in medicinal chemistry.

The presence of the chloro group in this compound enhances its electrophilic character, allowing it to participate in nucleophilic substitution reactions. The indole ring is also reactive, particularly at the C3 position, which is more reactive than benzene derivatives. This reactivity underpins its biological activity, influencing various metabolic pathways and interactions with biological systems.

Biological Activities

1. Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Anti-inflammatory : Indole derivatives are known for their anti-inflammatory properties, which may be mediated through inhibition of pro-inflammatory cytokines and enzymes such as COX-2 .
  • Antioxidant : The compound may help mitigate oxidative stress by scavenging free radicals and enhancing antioxidant defenses .
  • Neuroprotective : Due to its structural similarity to other neuroprotective indole derivatives, it may influence neurotransmission and offer protection against neurodegenerative diseases .

2. Metabolic Regulation

Preliminary studies suggest that this compound may interact with specific receptors or enzymes involved in metabolic regulation. For instance, it has been associated with modulation of tryptophan metabolism, which could have implications for mood regulation and neurological health .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound and related compounds:

  • Indole-3-propionic Acid : Research has shown that indole-3-propionic acid can improve blood glucose levels and increase insulin sensitivity while inhibiting liver lipid synthesis . This suggests that similar mechanisms might be applicable to this compound.
  • In Vivo Studies : In mouse models fed a Western diet, indole derivatives were observed to mitigate weight gain and improve glucose homeostasis, indicating potential benefits for metabolic syndrome .

Comparative Analysis

The following table summarizes key structural features and biological activities of this compound compared to other indole derivatives:

Compound NameStructureUnique FeaturesBiological Activities
This compound C₁₁H₈ClNO₂Chloro substituent; indole moietyAnti-inflammatory, antioxidant, neuroprotective
Indole-3-propionic acid C₁₁H₉NO₂Naturally occurring; derived from gut microbiotaImproves glucose metabolism; enhances insulin sensitivity
5-Hydroxyindoleacetic acid C₉H₉NO₃Metabolite of serotonin; involved in neurotransmissionNeuromodulatory effects; potential antidepressant properties

Properties

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

(2S)-2-chloro-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H10ClNO2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5H2,(H,14,15)/t9-/m0/s1

InChI Key

JBQREOSOAGYMPE-VIFPVBQESA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)Cl

Origin of Product

United States

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